molecular formula C12H15ClO2 B14841388 4-Chloro-2-cyclopropoxy-1-isopropoxybenzene

4-Chloro-2-cyclopropoxy-1-isopropoxybenzene

Cat. No.: B14841388
M. Wt: 226.70 g/mol
InChI Key: FDMHJYIYFBUVKO-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropoxy-1-isopropoxybenzene is an organic compound with the molecular formula C12H15ClO2 and a molecular weight of 226.70 g/mol . This compound is characterized by the presence of a chloro group, a cyclopropoxy group, and an isopropoxy group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropoxy-1-isopropoxybenzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are typically mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropoxy-1-isopropoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the functional groups attached to the benzene ring.

Scientific Research Applications

4-Chloro-2-cyclopropoxy-1-isopropoxybenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropoxy-1-isopropoxybenzene involves its interaction with molecular targets through various pathways. For example, in nucleophilic aromatic substitution reactions, the compound undergoes a two-step mechanism characterized by the initial addition of the nucleophile to the aromatic ring, followed by the loss of the halide anion . The presence of electron-withdrawing groups can enhance the rate of substitution by stabilizing the negative charge on the intermediate.

Comparison with Similar Compounds

Similar Compounds

Comparison

4-Chloro-2-cyclopropoxy-1-isopropoxybenzene is unique due to the specific positioning of its functional groups on the benzene ring. This structural arrangement can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

4-chloro-2-cyclopropyloxy-1-propan-2-yloxybenzene

InChI

InChI=1S/C12H15ClO2/c1-8(2)14-11-6-3-9(13)7-12(11)15-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3

InChI Key

FDMHJYIYFBUVKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)OC2CC2

Origin of Product

United States

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